REACTION_CXSMILES
|
N#N.[CH3:3][O:4][C:5](=[O:12])[C:6](=[CH2:11])[NH:7][C:8](=[O:10])[CH3:9].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18](S)=[CH:17][CH:16]=1.COC(=O)C(CC1C=CC(SOC)=CC=1)NC(=O)C.O[O:42][S:43]([O-:45])=O.[K+]>CO.O.C(N(CC)CC)C>[CH3:3][O:4][C:5](=[O:12])[CH:6]([CH2:11][S:43]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)(=[O:45])=[O:42])[NH:7][C:8](=[O:10])[CH3:9] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C(NC(C)=O)=C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the resulting solution stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered through a fritted glass buchner funnel
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the concentrated material was partitioned between ethyl acetate and sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with cold ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(NC(C)=O)CS(=O)(=O)C1=CC=C(C=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |